molecular formula C13H20O B12667129 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol CAS No. 94021-61-1

3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol

Cat. No.: B12667129
CAS No.: 94021-61-1
M. Wt: 192.30 g/mol
InChI Key: JWDLWDVSDATNLE-UHFFFAOYSA-N
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Description

3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol: is a chemical compound with the molecular formula C12H18O . It is also known by its systematic name 7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydrodimethyl-4 . This compound is characterized by its unique structure, which includes a hexahydroindenemethanol core with dimethyl and methano groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol typically involves the hydrogenation of indene derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts

    Substitution: Bromine (Br2), Chlorine (Cl2)

Major Products Formed:

    Oxidation: Ketones, Aldehydes

    Reduction: Saturated derivatives

    Substitution: Halogenated compounds

Scientific Research Applications

Chemistry: In chemistry, 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: Its structural features allow it to act as a probe for investigating biological processes .

Medicine: In medicine, the compound is explored for its potential therapeutic properties. It is studied for its effects on specific molecular targets and pathways, which could lead to the development of new drugs .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins .

Mechanism of Action

Properties

CAS No.

94021-61-1

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

(4,5-dimethyl-3-tricyclo[5.2.1.02,6]dec-4-enyl)methanol

InChI

InChI=1S/C13H20O/c1-7-8(2)12-9-3-4-10(5-9)13(12)11(7)6-14/h9-14H,3-6H2,1-2H3

InChI Key

JWDLWDVSDATNLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2C3CCC(C3)C2C1CO)C

Origin of Product

United States

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